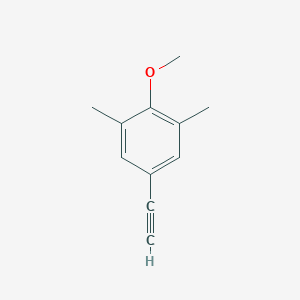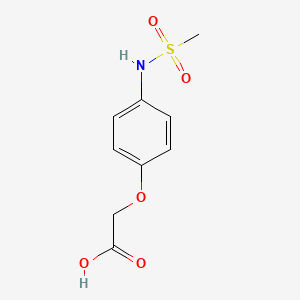![molecular formula C12H11FN2O B3075929 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 1037160-26-1](/img/structure/B3075929.png)
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence and Antitumoral Applications
Compounds with structural similarities to "3-[(3-Fluorophenyl)methoxy]pyridin-2-amine" have been studied for their fluorescence properties and potential antitumoral applications. For instance, new fluorescent N-(2 and 3-methoxyphenyl) thieno[3,2-b]pyridin-7-amines exhibit promising growth inhibitory values in human tumor cell lines. Their encapsulation in nanoliposomes aims to mitigate toxicity and enhance clinical administration prospects, leveraging their fluorescence for drug delivery developments in antitumor therapies (Castanheira, 2015).
pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups, have been synthesized to explore their photophysical properties. These compounds, particularly tris(4-(pyridin-4-yl)phenyl)amine, show pH-dependent absorptions and emissions, suggesting their application as fluorescent pH sensors. This underscores the versatility of pyridin-2-amine derivatives in sensor technology (Hu et al., 2013).
Antimicrobial Activity
The synthesis of pyrazoline and amino cyanopyridine derivatives, including the introduction of methoxyphenyl groups, has shown significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antimicrobial agents, reflecting the broader pharmacological significance of pyridine nucleus-containing compounds (Dangar et al., 2014).
Chemical Feature Studies for Drug Design
3D-QSAR studies on pyridine-2-amines in the external region of the c-Met active site have provided insights into the structural requirements for inhibitory potency. Such research supports drug design efforts targeting the c-Met kinase, crucial for cancer therapy and other diseases (Lee et al., 2013).
Sensor Technology
The development of novel fluorescent sensors, such as those based on dithiazolopyridine derivatives, demonstrates the application of pyridine-2-amine derivatives in detecting metal ions and protons. These compounds offer potential as environmental sensors for water pollution monitoring, showcasing the multifaceted applications of similar molecular frameworks in sensing technologies (Darabi et al., 2016).
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDIMMOAFLTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)
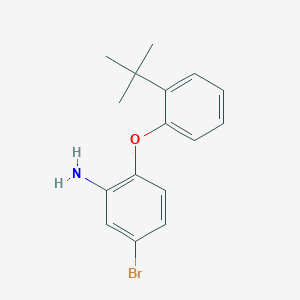

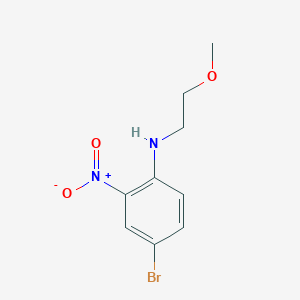

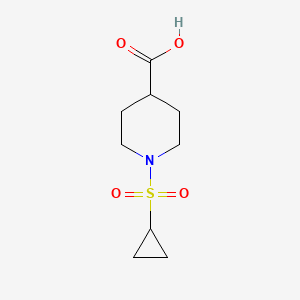
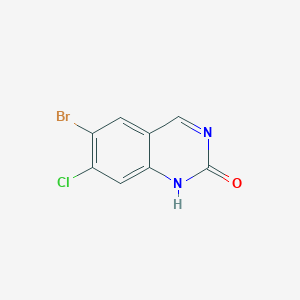


![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)

